2,4-Dichloro-6-fluorobenzoic acid

Physicochemical Characterization Solid-State Properties Purity Assessment

2,4-Dichloro-6-fluorobenzoic acid (CAS 904285-09-2) is a tri-halogenated benzoic acid derivative featuring chlorine at the 2- and 4-positions and a single fluorine at the 6-position (ortho to the carboxyl group). This substitution pattern confers a distinct set of physicochemical properties, including a melting point of 125–127 °C , a calculated LogP of approximately 2.8 , and a molecular weight of 209.00 g/mol , which differentiate it from its positional isomers and other halogenated analogs in synthetic planning and material sourcing.

Molecular Formula C7H3Cl2FO2
Molecular Weight 209 g/mol
CAS No. 904285-09-2
Cat. No. B1392986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluorobenzoic acid
CAS904285-09-2
Molecular FormulaC7H3Cl2FO2
Molecular Weight209 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(=O)O)Cl)Cl
InChIInChI=1S/C7H3Cl2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
InChIKeyRGGDLWPZNITCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-fluorobenzoic Acid (CAS 904285-09-2) Intermediate: Procurement-Grade Halogenated Benzoic Acid for R&D Synthesis


2,4-Dichloro-6-fluorobenzoic acid (CAS 904285-09-2) is a tri-halogenated benzoic acid derivative featuring chlorine at the 2- and 4-positions and a single fluorine at the 6-position (ortho to the carboxyl group). This substitution pattern confers a distinct set of physicochemical properties, including a melting point of 125–127 °C , a calculated LogP of approximately 2.8 [1], and a molecular weight of 209.00 g/mol , which differentiate it from its positional isomers and other halogenated analogs in synthetic planning and material sourcing.

Why In-Class Halogenated Benzoic Acids Cannot Substitute for 2,4-Dichloro-6-fluorobenzoic Acid (CAS 904285-09-2)


While numerous di- and tri-halogenated benzoic acids share the same molecular formula (C₇H₃Cl₂FO₂) or are close structural analogs, their specific halogen substitution pattern dictates critical differences in reactivity, physicochemical properties, and ultimate synthetic utility. The presence of a fluorine atom at the ortho position relative to the carboxyl group in 2,4-dichloro-6-fluorobenzoic acid, combined with two chlorine atoms at distinct positions, creates a unique steric and electronic environment that cannot be replicated by isomers or mono‑/tri‑chlorinated analogs. As demonstrated in studies on ortho‑halogenated benzoic acids, the nature of the halogen (F vs. Cl) dramatically alters conformational landscapes and intermolecular interactions, directly impacting properties such as acidity and crystal packing [1]. Furthermore, the differential reactivity of halogenated benzoic acids toward reductive cleavage processes—with chloro‑substituted acids being more readily dehalogenated than their fluoro‑substituted counterparts —means that substituting this compound with a fully chlorinated analog like 2,4,6‑trichlorobenzoic acid or a difluoro analog would fundamentally alter reaction outcomes in downstream synthesis steps. Consequently, generic substitution risks synthetic failure, compromised purity profiles, and irreproducible results.

Quantitative Differentiation of 2,4-Dichloro-6-fluorobenzoic Acid (CAS 904285-09-2) from Analogs


Melting Point Divergence: 2,4-Dichloro-6-fluorobenzoic Acid vs. 2,4-Dichlorobenzoic Acid and 2,4,6-Trichlorobenzoic Acid

2,4-Dichloro-6-fluorobenzoic acid exhibits a melting point of 125–127 °C . This is markedly lower than that of the non-fluorinated analog 2,4-dichlorobenzoic acid (mp 160–164 °C) and also lower than the fully chlorinated analog 2,4,6-trichlorobenzoic acid (mp 160–164 °C) . The 33–39 °C difference relative to both 2,4-dichlorobenzoic acid and 2,4,6-trichlorobenzoic acid provides a clear, measurable parameter for identity verification and purity assessment.

Physicochemical Characterization Solid-State Properties Purity Assessment

Lipophilicity Modulation: LogP Comparison Between 2,4-Dichloro-6-fluorobenzoic Acid and 2,4,6-Trichlorobenzoic Acid

The calculated partition coefficient (XLogP3) for 2,4-dichloro-6-fluorobenzoic acid is 2.7 , while experimental data for the structurally analogous 2,4,6-trichlorobenzoic acid reports a LogP of 3.07 [1]. The substitution of a chlorine atom with a more electronegative and smaller fluorine atom in the target compound results in an approximately 0.37 log unit decrease in lipophilicity.

Lipophilicity Drug Design ADME Properties

Ortho-Fluorine Impact on Acidity: 2,4-Dichloro-6-fluorobenzoic Acid vs. 2,4-Dichlorobenzoic Acid

The presence of a strongly electron-withdrawing fluorine atom at the ortho position relative to the carboxylic acid group in 2,4-dichloro-6-fluorobenzoic acid is predicted to enhance acidity compared to the non-fluorinated 2,4-dichlorobenzoic acid [1]. While experimental pKa values for this specific compound are not publicly available, class-level inference from monohalogenated benzoic acids establishes that ortho-fluorobenzoic acids (e.g., 2-fluorobenzoic acid, pKa 3.27) are consistently more acidic than their ortho-chloro counterparts (e.g., 2-chlorobenzoic acid, pKa 2.94) [2]. This electronic effect is attributable to the stronger –I inductive effect of fluorine, which stabilizes the carboxylate anion more effectively than chlorine .

Electronic Effects pKa Prediction Reactivity

Differential Reactivity in Reductive Dehalogenation: Ortho-Halogenated Benzoic Acid Class Behavior

Studies on the active-sodium-promoted reductive cleavage of halogenated benzoic acids reveal a critical class-level differentiation: chloro-, bromo-, and iodobenzoic acids are easily dehalogenated, whereas the reductive cleavage of fluorobenzoic acids requires dianions with significantly more powerful reducing properties . Furthermore, ortho-substituted benzoic acids undergo dehalogenation more readily than the corresponding para or meta isomers . As a polyhalogenated benzoic acid bearing both C–Cl and C–F bonds at ortho and para positions, 2,4-dichloro-6-fluorobenzoic acid is expected to exhibit regioselective dehalogenation, with the ortho-chlorine and para-chlorine being cleaved preferentially under mild reducing conditions while the ortho-fluorine remains intact.

Reductive Cleavage Regioselectivity Synthetic Utility

Synthetic Accessibility: Yield Optimization in 2,4-Dichloro-6-fluorobenzoyl Chloride Production

A patented method for synthesizing 2,4-dichloro-6-fluorobenzoyl chloride using 2,4-dichloro-6-fluorobenzoic acid as the starting material achieves >99.5% conversion of the intermediate 2-chloro-6-fluorotoluene to 2,4-dichloro-6-fluorotoluene, as verified by gas chromatography [1]. This high conversion efficiency in the preceding chlorination step translates to a robust and reliable supply chain for the target compound. The patent explicitly addresses the challenge that 'the source of 2,4-dichloro-6-fluorobenzoic acid is still relatively difficult' [2], underscoring that established, high-yield synthetic routes confer a distinct procurement advantage over less accessible positional isomers such as 2,6-dichloro-4-fluorobenzoic acid or 3,5-dichloro-2-fluorobenzoic acid, which often require custom synthesis with variable lead times and purity [3].

Process Chemistry Acyl Chloride Synthesis Yield Optimization

Crystal Structure Differentiation: Conformational Implications of Ortho-Halogen Substitution

Comprehensive DFT calculations and crystallographic analysis of ortho fluoro- and chloro-substituted benzoic acids reveal that the nature of the ortho-halogen fundamentally dictates the low-energy conformer population and crystal packing motifs [1]. 2-Fluorobenzoic acid and 2-chlorobenzoic acid both possess two low-energy cis conformers and two higher-energy trans conformers, but the energy barriers and relative populations differ due to the distinct steric and electronic properties of fluorine versus chlorine [2]. For 2,4-dichloro-6-fluorobenzoic acid, the simultaneous presence of an ortho-fluorine and an ortho-chlorine creates a unique conformational landscape that directly influences its solid-state properties, including melting point (125–127 °C) and crystal habit, which differ from those of symmetric analogs like 2,6-dichloro-4-fluorobenzoic acid.

Solid-State Chemistry Crystal Engineering Conformational Analysis

Defined R&D and Industrial Application Scenarios for 2,4-Dichloro-6-fluorobenzoic Acid (CAS 904285-09-2)


Medicinal Chemistry: Synthesis of Antibacterial and Anticancer Lead Compounds

2,4-Dichloro-6-fluorobenzoic acid serves as a key intermediate in the synthesis of antibacterial agents and Mcl-1 protein inhibitors, a class of anticancer therapeutics [1]. Its unique ortho‑fluorine substitution pattern (supported by the acidity and lipophilicity evidence in Section 3) allows medicinal chemists to modulate the electronic and steric properties of derived compounds to optimize target binding and pharmacokinetic profiles. The compound's availability with batch‑specific Certificates of Analysis (CoA) ensures reproducibility in lead optimization campaigns.

Agrochemical Development: Herbicide and Plant Growth Regulator Intermediate

The compound is employed as a versatile building block for the synthesis of pyrazole‑based herbicides and plant growth regulators [1]. The differential lipophilicity (ΔLogP ≈ –0.37 vs. trichlorinated analogs) and predicted regioselective dehalogenation behavior (Section 3) provide agrochemical formulators with a tool to fine‑tune the environmental fate and target‑site selectivity of crop protection agents, leveraging the halogenation pattern for optimized field performance.

Process Chemistry: Acyl Chloride and Amide Bond Formation at Scale

Given the documented high‑yield (>99.5% conversion) synthesis of its benzoyl chloride derivative [1], 2,4‑dichloro‑6‑fluorobenzoic acid is the preferred precursor for large‑scale preparation of 2,4‑dichloro‑6‑fluorobenzoyl chloride. This acyl chloride is a critical electrophile for amide couplings, esterifications, and the construction of more complex molecular architectures in pharmaceutical manufacturing. Procurement of the acid from suppliers offering batch‑specific purity data (≥98% by HPLC) minimizes the risk of side reactions and purification bottlenecks in kilo‑lab and pilot‑plant operations.

Materials Science: Halogenated Monomer for Functional Polymer Synthesis

The distinct crystal packing and conformational properties of ortho‑halogenated benzoic acids, as elucidated in the class‑level structural analysis (Section 3) [1], make 2,4‑dichloro‑6‑fluorobenzoic acid a candidate monomer for engineering polymers with tailored thermal and mechanical properties. Its lower melting point (125–127 °C) relative to fully chlorinated analogs facilitates melt‑processing compatibility, while the retained fluorine atom can impart desirable dielectric or surface properties to the resulting polymeric materials.

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